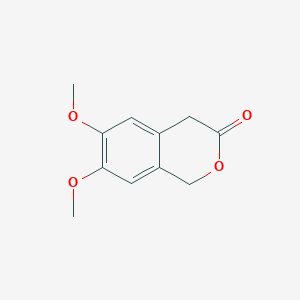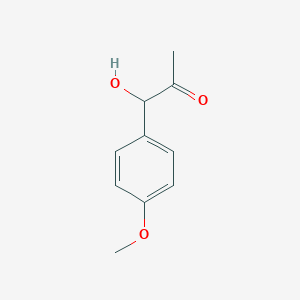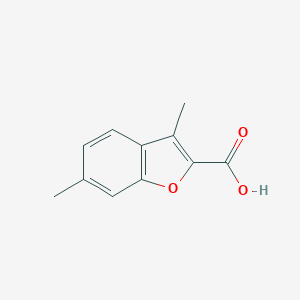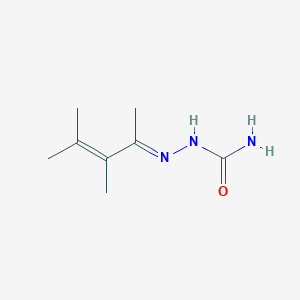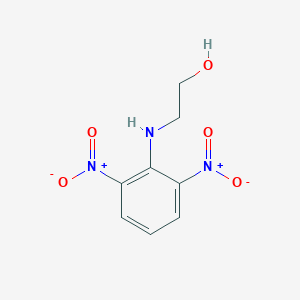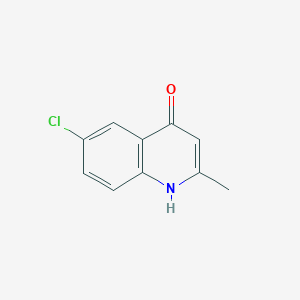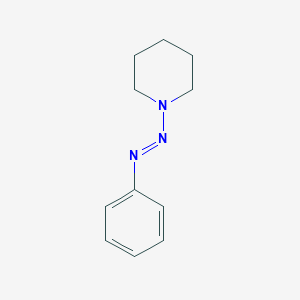
Piperidine, 1-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(phenylazo)-, also known as PPA, is a chemical compound that has been widely used in scientific research. This compound is a yellow powder that is soluble in water and organic solvents. PPA has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
Piperidine, 1-(phenylazo)- is known to form stable complexes with metal ions, particularly copper ions. These complexes have been shown to inhibit the activity of enzymes that require copper ions as cofactors. Piperidine, 1-(phenylazo)- has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition has led to the development of Piperidine, 1-(phenylazo)--based skin whitening agents. Piperidine, 1-(phenylazo)- has also been shown to inhibit the activity of catechol oxidase, an enzyme that is involved in the browning of fruits and vegetables.
Efectos Bioquímicos Y Fisiológicos
Piperidine, 1-(phenylazo)- has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Piperidine, 1-(phenylazo)- can inhibit the growth of various cancer cell lines. Piperidine, 1-(phenylazo)- has also been shown to have anti-inflammatory properties. In vivo studies have shown that Piperidine, 1-(phenylazo)- can reduce the severity of inflammation in animal models. Additionally, Piperidine, 1-(phenylazo)- has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperidine, 1-(phenylazo)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Piperidine, 1-(phenylazo)- is also stable and can be stored for long periods of time without decomposition. However, Piperidine, 1-(phenylazo)- has some limitations. It is a yellow powder that can be difficult to handle due to its color. Piperidine, 1-(phenylazo)- can also be toxic if ingested or inhaled, so proper safety precautions must be taken when handling the compound.
Direcciones Futuras
There are several future directions for research involving Piperidine, 1-(phenylazo)-. One area of research is the development of Piperidine, 1-(phenylazo)--based metal complexes for use as anticancer agents. Another area of research is the development of Piperidine, 1-(phenylazo)--based skin whitening agents. Additionally, Piperidine, 1-(phenylazo)- could be used as a probe to study metal ion binding sites in proteins. Finally, Piperidine, 1-(phenylazo)- could be used as a reagent in the synthesis of new organic compounds.
Conclusion:
Piperidine, 1-(phenylazo)- is a chemical compound that has been widely used in scientific research. It has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology. Piperidine, 1-(phenylazo)- has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving Piperidine, 1-(phenylazo)-, such as the development of Piperidine, 1-(phenylazo)--based metal complexes for use as anticancer agents and the development of Piperidine, 1-(phenylazo)--based skin whitening agents.
Métodos De Síntesis
Piperidine, 1-(phenylazo)- can be synthesized by the reaction of p-nitrosodiphenylamine and piperidine in the presence of sodium ethoxide. The reaction yields Piperidine, 1-(phenylazo)- as a yellow powder. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Piperidine, 1-(phenylazo)- has been widely used in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in the development of new drugs and as catalysts in organic synthesis. In medicinal chemistry, Piperidine, 1-(phenylazo)- has been used as a ligand for metal-based drugs. Piperidine, 1-(phenylazo)- has also been used in the development of new anticancer agents. In biochemistry, Piperidine, 1-(phenylazo)- has been used as a probe to study metal ion binding sites in proteins. Additionally, Piperidine, 1-(phenylazo)- has been used as a reagent in the synthesis of various organic compounds.
Propiedades
Número CAS |
16978-76-0 |
|---|---|
Nombre del producto |
Piperidine, 1-(phenylazo)- |
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
phenyl(piperidin-1-yl)diazene |
InChI |
InChI=1S/C11H15N3/c1-3-7-11(8-4-1)12-13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
WQMOWDRIXRBJBW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)N=NC2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)N=NC2=CC=CC=C2 |
Otros números CAS |
16978-76-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



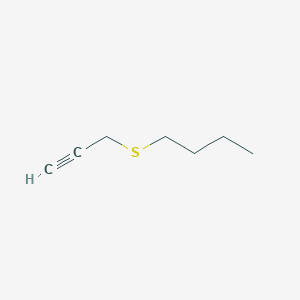

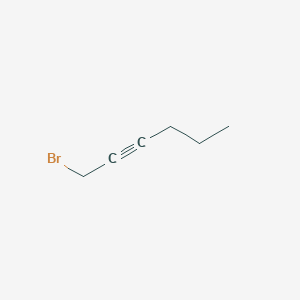
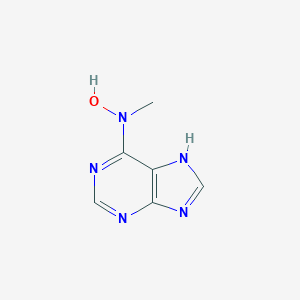

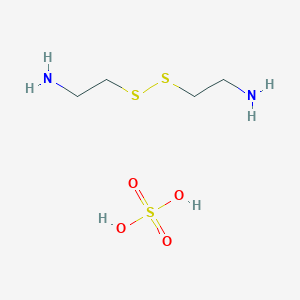
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)

